4-氯-7-乙氧基喹啉

描述

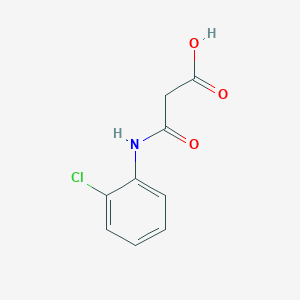

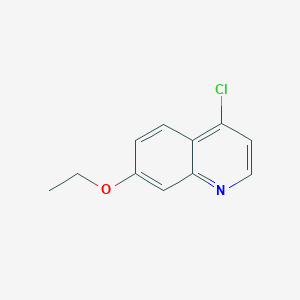

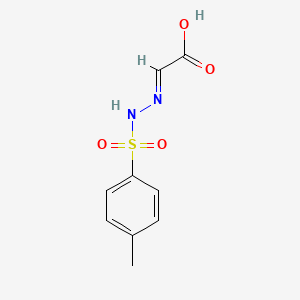

4-Chloro-7-ethoxyquinoline is a heterocyclic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and serve as key synthetic precursors for various therapeutic agents, including anticancer, anti-malarial, antidiabetic, and antiviral drugs . The presence of a chlorine atom and an ethoxy group on the quinoline nucleus can significantly influence the compound's chemical behavior and biological activity.

Synthesis Analysis

The synthesis of 4-chloro-7-ethoxyquinoline derivatives has been reported using different methodologies. A new and improved synthetic route for N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, a derivative of 4-chloro-7-ethoxyquinoline, involves a basic cyclization of o-[(2-cyanovinyl)amino]benzoate to give 3-cyano-4-hydroxyquinoline, followed by several steps to obtain the final product with high purity and yield . Another synthesis approach for a related compound, N-(4chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, is based on the Gould-Jacobs methodology, which, despite its straightforwardness, has been found to be less advantageous due to high temperatures required and the formation of tars and resins .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. For instance, the crystal structure of a related compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, was determined using X-ray crystallography, revealing that the molecule belongs to the orthorhombic system and forms a three-dimensional structure via weak hydrogen bonding . Such structural analyses are essential for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions that can lead to the formation of new heterocyclic systems. For example, 7-chloro-4-methoxyquinoline reacts with thiophosgene and barium carbonate to undergo ring scission, followed by ring closure to yield different heterocyclic compounds . These reactions are significant for the diversification of quinoline-based chemical libraries.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloro-7-ethoxyquinoline derivatives are influenced by their functional groups and molecular structure. These properties are important for the compound's solubility, stability, and reactivity, which in turn affect their pharmacokinetic and pharmacodynamic profiles. Although the provided papers do not directly discuss the physical and chemical properties of 4-chloro-7-ethoxyquinoline, such analyses are typically conducted using techniques like NMR spectroscopy, mass spectrometry, and HPLC to ensure the identity and purity of the synthesized compounds .

科学研究应用

合成及药用

4-氯喹啉类,如N-(4-氯-3-氰基-7-乙氧基喹啉-6-基)乙酰胺,是药物化学中的关键合成前体,特别是用于抗癌和抗疟疾药物。它们在佩利替尼和奈拉替尼等药物的合成中发挥着至关重要的作用,而佩利替尼和奈拉替尼是EGFR和HER-2激酶等关键癌症相关受体的不可逆抑制剂(Mao, Zhu, Chen, Shen, & Jiang, 2014)。一种新的改进的合成路线已被开发用于这种化合物,优化其用于商业和临床应用的生产(Mao et al., 2012)。

分子和晶体学研究

各种4-烷氧基-7-Cl-喹啉的分子结构,包括7-氯-4-乙氧基喹啉,表明这些分子是平面的并表现出显着的π-π相互作用。这种理解对于设计具有药物开发所需特性的分子至关重要(Gomes, Low, Wardell, Cardoso, & de Souza, 2013)。

抗氧化作用

7-氯-4-羟基喹啉是4-氯喹啉的衍生物,已被研究其抗氧化特性。它在抑制自由基诱导的过氧化方面显示出潜力,这可能有利于开发新型抗氧化药物(Liu, Han, Lin, & Luo, 2002)。

化学传感器应用

4-氯喹啉也已用于开发化学传感器,例如用于检测镉离子。该应用在环境监测和食品安全方面可能具有重要意义(Prodi et al., 2001)。

抗菌活性

4-氯喹啉的衍生物已被合成并评估其抗菌活性。这些化合物已对各种微生物菌株显示出有希望的结果,表明它们作为抗菌剂的潜力(Khan, Miller, Rainsford, & Zhou, 2013)。

未来方向

Quinoline heterocycles, such as 4-Chloro-7-ethoxyquinoline, are useful scaffolds for developing bioactive molecules used in various applications, including anticancer, antimalarial, and antimicrobial treatments . Therefore, future research may focus on synthesizing novel quinoline derivatives and investigating their biological activities .

作用机制

Target of Action

It is known that quinoline derivatives, such as 4-chloro-7-ethoxyquinoline, have been used as scaffolds for drug development . These compounds have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

Mode of Action

Various mechanisms have been proposed for the action of related compounds, but some of these proposed mechanisms would require higher drug concentrations than those that can be achieved in vivo .

Biochemical Pathways

Quinoline derivatives are known to impact a variety of biological pathways, contributing to their broad spectrum of bioactivities .

Pharmacokinetics

Some general pharmacokinetic properties of the compound are available . The compound has high gastrointestinal absorption and is BBB permeant, suggesting good bioavailability . Its skin permeation is low, as indicated by its Log Kp value .

Result of Action

Quinoline derivatives are known to have a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .

属性

IUPAC Name |

4-chloro-7-ethoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-2-14-8-3-4-9-10(12)5-6-13-11(9)7-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQRJBISXXFVNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=NC=CC(=C2C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90734988 | |

| Record name | 4-Chloro-7-ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

178984-50-4 | |

| Record name | 4-Chloro-7-ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine](/img/structure/B3032356.png)

![benzyl N-{1-[(4-methylphenyl)sulfonyl]ethyl}carbamate](/img/structure/B3032358.png)

![2-Amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride](/img/structure/B3032360.png)

![N-[(1E)-1-(3,5-Difluorophenyl)ethylidene]hydroxylamine](/img/structure/B3032366.png)

![2-cyano-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B3032368.png)

![5-Azaspiro[3.4]octane oxalate](/img/structure/B3032372.png)